molecular formula C12H9NO4 B11878054 8-Methoxy-5-nitronaphthalene-1-carbaldehyde CAS No. 82315-40-0

8-Methoxy-5-nitronaphthalene-1-carbaldehyde

Katalognummer: B11878054
CAS-Nummer: 82315-40-0
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: VBIGALAEDAEBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-5-nitronaphthalene-1-carbaldehyde is a chemical compound with the molecular formula C12H9NO4 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position, a nitro group at the 5th position, and an aldehyde group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-nitronaphthalene-1-carbaldehyde typically involves the nitration of 8-methoxynaphthalene followed by formylation The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methoxy-5-nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2/Pd-C, Fe/HCl.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: 8-Methoxy-5-nitronaphthalene-1-carboxylic acid.

    Reduction: 8-Methoxy-5-aminonaphthalene-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-5-nitronaphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methoxy-5-nitronaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. The methoxy group can influence the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

    8-Methoxy-1-naphthaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-1-naphthaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

    8-Methoxy-5-nitronaphthalene: Lacks the aldehyde group, limiting its applications in formylation reactions.

Uniqueness: 8-Methoxy-5-nitronaphthalene-1-carbaldehyde is unique due to the presence of all three functional groups (methoxy, nitro, and aldehyde) on the naphthalene ring, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

82315-40-0

Molekularformel

C12H9NO4

Molekulargewicht

231.20 g/mol

IUPAC-Name

8-methoxy-5-nitronaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H9NO4/c1-17-11-6-5-10(13(15)16)9-4-2-3-8(7-14)12(9)11/h2-7H,1H3

InChI-Schlüssel

VBIGALAEDAEBMH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC(=C21)C=O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.